molecular formula C8H11ClN4 B1419279 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride CAS No. 1193387-69-7

2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride

Cat. No.: B1419279
CAS No.: 1193387-69-7
M. Wt: 198.65 g/mol
InChI Key: BZJDKOPKUXVJAP-UHFFFAOYSA-N
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Description

2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN4 . It is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell . The stability of the molecule was considered using NBO analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 198.65 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 2 . The Stokes shifts derived from the optical spectra were equal to 9410 cm−1 for the triazole ring and 7625 cm−1 for the pyridine ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis Methods : El-Kurdi et al. (2021) demonstrated an efficient synthesis of triazolopyridines, a family with significant pharmaceutical applications, using N-Chlorosuccinimide (NCS). Their work involved the synthesis of specific triazolopyridines, including 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, under mild conditions and characterized them using NMR, FTIR, MS, and X-ray diffraction (El-Kurdi et al., 2021).

Biological Properties and Applications

  • Antimicrobial Properties : Prakash et al. (2011) synthesized a series of triazolopyridines, which they tested for antimicrobial activity. Their iodine(III)-mediated oxidative approach yielded potent antimicrobial agents, highlighting the biological relevance of these compounds (Prakash et al., 2011).

Material Science and Optoelectronic Applications

  • Electroluminescent Properties : Kang et al. (2017) researched the use of triazolopyridine-based materials for organic light-emitting diodes (OLEDs). Their study focused on synthesizing bipolar red host materials, demonstrating their potential in optoelectronic applications (Kang et al., 2017).

Structural Chemistry and Crystal Engineering

  • Supramolecular Synthons Formation : Chai et al. (2019) synthesized new triazolopyridine derivatives, focusing on the effects of different substituents on their crystal structures. Their research contributes to understanding the pharmaceutical development and application of these compounds in crystal engineering (Chai et al., 2019).

Herbicidal Activities

  • Herbicidal Potential : Liu et al. (2015) synthesized 1,2,4-triazolo[4,3-a]pyridine derivatives and evaluated their herbicidal activities. Their findings suggest that these derivatives have significant potential as lead compounds for herbicide development (Liu et al., 2015).

Anticonvulsant Activity

  • Neuropharmacological Applications : Guan et al. (2012) synthesized triazolopyridine derivatives and evaluated their anticonvulsant activity. Some compounds showed promising results, suggesting potential applications in treating neurological disorders (Guan et al., 2012).

Future Directions

The compound has potential applications in cancer immunotherapy as it can boost the immune response and work in synergy with other immunotherapeutic agents . Future research could explore the potential of this compound in various biochemical, clinical, and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain receptors and enzymes, altering their conformation and activity. These interactions can lead to changes in biochemical pathways, affecting the overall cellular function .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered gene expression patterns. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its activity can diminish over time due to degradation, impacting its efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, which determine its localization and accumulation in different cellular compartments. These factors influence its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;/h1-3,6H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJDKOPKUXVJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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